molecular formula C18H13N5O B2748937 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide CAS No. 1808705-00-1

2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide

Cat. No.: B2748937
CAS No.: 1808705-00-1
M. Wt: 315.336
InChI Key: GNLAJHJWXRXDDH-UHFFFAOYSA-N
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Description

2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide is a complex organic compound featuring a cyano group, a phenylamino group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 6-(phenylamino)pyridin-3-amine. This intermediate is then reacted with 2-cyanopyridine-4-carboxylic acid under appropriate conditions to form the target compound.

  • Step 1: Synthesis of 6-(phenylamino)pyridin-3-amine

      Reactants: 3-aminopyridine, aniline

      Conditions: Catalytic amount of acid, reflux

      Reaction: Nucleophilic aromatic substitution

  • Step 2: Formation of this compound

      Reactants: 6-(phenylamino)pyridin-3-amine, 2-cyanopyridine-4-carboxylic acid

      Conditions: Dehydrating agent (e.g., EDCI), base (e.g., triethylamine), solvent (e.g., DMF)

      Reaction: Amide bond formation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Primary amines

    Substitution: Halogenated pyridine derivatives, substituted amines

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is particularly studied for its interactions with kinases and other proteins involved in cell signaling pathways.

Medicine

In medicine, derivatives of this compound are being explored for their anticancer, antimicrobial, and anti-inflammatory properties. Its ability to modulate biological pathways makes it a promising lead compound in pharmaceutical research.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to downstream effects on cell proliferation and survival. The cyano group and the phenylamino moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-[6-(methylamino)pyridin-3-yl]pyridine-4-carboxamide
  • 2-cyano-N-[6-(ethylamino)pyridin-3-yl]pyridine-4-carboxamide
  • 2-cyano-N-[6-(benzylamino)pyridin-3-yl]pyridine-4-carboxamide

Uniqueness

Compared to its analogs, 2-cyano-N-[6-(phenylamino)pyridin-3-yl]pyridine-4-carboxamide exhibits unique properties due to the presence of the phenylamino group. This group enhances its binding interactions with biological targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the compound’s specific electronic and steric characteristics contribute to its distinct reactivity profile in chemical reactions.

Properties

IUPAC Name

N-(6-anilinopyridin-3-yl)-2-cyanopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c19-11-16-10-13(8-9-20-16)18(24)23-15-6-7-17(21-12-15)22-14-4-2-1-3-5-14/h1-10,12H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLAJHJWXRXDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)NC(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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